3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one
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Overview
Description
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one is an organic compound characterized by a bromine atom attached to a cyclopenta[c]pyrrole ring. This molecule exhibits unique chemical properties due to its structural configuration, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one can be synthesized through several methods:
Bromination: : This involves introducing a bromine atom into the cyclopenta[c]pyrrol-4(2H)-one ring. A common approach is to start with 2-methylcyclopenta[c]pyrrol-4(2H)-one and carry out a bromination reaction using N-bromosuccinimide (NBS) under controlled conditions (e.g., room temperature, in the presence of a solvent like chloroform).
Cyclization: : Another method is via cyclization of appropriate precursors, followed by bromination. This might involve forming the cyclopenta[c]pyrrole ring from simpler organic molecules using cyclization agents and catalysts.
Industrial Production Methods
Industrial production can involve optimized reaction conditions for large-scale synthesis, such as:
Batch Processes: : Conducting the bromination reaction in large batches with automated control of temperature and reagents to ensure consistency.
Continuous Flow Processes: : Implementing continuous flow reactors where the reagents are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and product yield.
Chemical Reactions Analysis
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one undergoes various chemical reactions, such as:
Types of Reactions
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions might employ reagents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides, amines, and thiols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Ammonia, thiols, alkyl halides.
Major Products
Oxidation: : Conversion to a corresponding ketone or aldehyde.
Reduction: : Formation of 2-methylcyclopenta[c]pyrrole.
Substitution: : Derivatives like amino-, thiol-, or alkyl-substituted cyclopenta[c]pyrroles.
Scientific Research Applications
1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis to create more complex molecules.
Biology: : Studied for potential roles in biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: : Investigated for pharmacological properties, including potential use in drug development.
Industry: : Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action typically involves the interaction of the bromine atom with molecular targets:
Molecular Targets: : Proteins, nucleic acids, or other cellular components.
Pathways: : The bromine atom can participate in covalent bonding with nucleophilic sites on biological molecules, altering their function or stability.
Comparison with Similar Compounds
Compared to similar brominated cyclopenta[c]pyrrole derivatives, 1-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one stands out due to:
Unique Structural Features: : The presence of the bromine atom at a specific position, influencing its reactivity and interaction with other molecules.
Distinct Chemical Properties: : Enhanced reactivity in nucleophilic substitution reactions.
Similar Compounds
1-Bromo-2-methylcyclopenta[c]pyrrole
1-Chloro-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one
2-Bromo-5,6-dihydro-2-methylcyclopenta[c]pyrrol-4(2H)-one
Properties
Molecular Formula |
C8H8BrNO |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
3-bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one |
InChI |
InChI=1S/C8H8BrNO/c1-10-4-6-5(8(10)9)2-3-7(6)11/h4H,2-3H2,1H3 |
InChI Key |
GTAOZOQVHCSHAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1Br)CCC2=O |
Origin of Product |
United States |
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